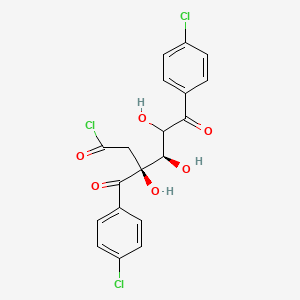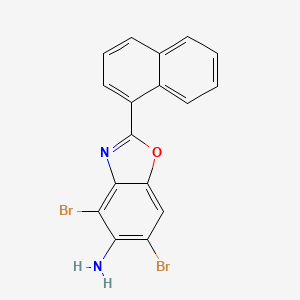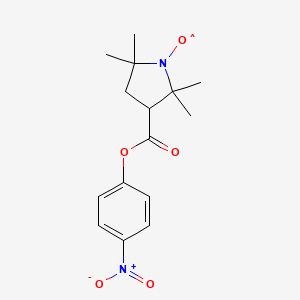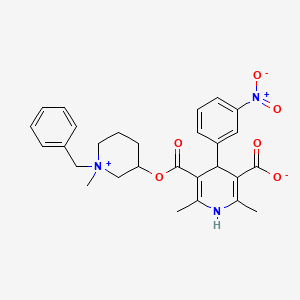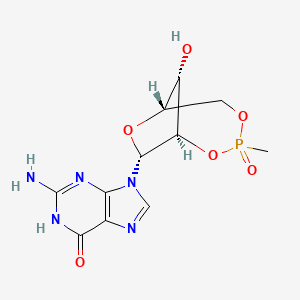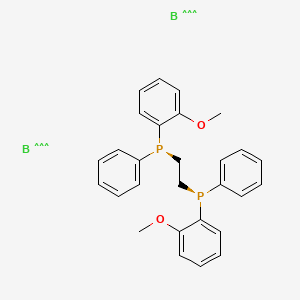
Phosphine, 1,2-ethanediylbis[(2-methoxyphenyl)phenyl-, boron complex
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R)-BIS[(2-METHOXYPHENYL)PHENYLPHOSPHINO]ETHANE DIBORANE is a complex organophosphorus compound It is characterized by the presence of two methoxyphenyl groups and two phenylphosphino groups attached to an ethane backbone, with diborane as a stabilizing agent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-BIS[(2-METHOXYPHENYL)PHENYLPHOSPHINO]ETHANE DIBORANE typically involves the reaction of (1R,2R)-BIS[(2-METHOXYPHENYL)PHENYLPHOSPHINO]ETHANE with diborane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and the use of a solvent like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive diborane. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
(1R,2R)-BIS[(2-METHOXYPHENYL)PHENYLPHOSPHINO]ETHANE DIBORANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted derivatives of the original compound.
科学研究应用
Chemistry
In chemistry, (1R,2R)-BIS[(2-METHOXYPHENYL)PHENYLPHOSPHINO]ETHANE DIBORANE is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be used in various catalytic processes.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs and therapeutic agents. Its ability to form stable complexes with metals can be exploited in the development of metal-based drugs.
Industry
In industry, (1R,2R)-BIS[(2-METHOXYPHENYL)PHENYLPHOSPHINO]ETHANE DIBORANE is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique chemical properties make it a valuable component in the development of new materials with specific properties.
作用机制
The mechanism of action of (1R,2R)-BIS[(2-METHOXYPHENYL)PHENYLPHOSPHINO]ETHANE DIBORANE involves its ability to coordinate with metal ions and form stable complexes. These complexes can then participate in various chemical reactions, including catalytic processes. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion involved.
相似化合物的比较
Similar Compounds
- (1R,2R)-BIS[(2-METHOXYPHENYL)PHENYLPHOSPHINO]ETHANE
- (1R,2R)-BIS[(2-METHOXYPHENYL)PHENYLPHOSPHINO]ETHANE OXIDE
- (1R,2R)-BIS[(2-METHOXYPHENYL)PHENYLPHOSPHINO]ETHANE REDUCED
Uniqueness
(1R,2R)-BIS[(2-METHOXYPHENYL)PHENYLPHOSPHINO]ETHANE DIBORANE is unique due to the presence of diborane, which enhances its stability and reactivity. This makes it more versatile in various applications compared to its similar compounds.
属性
分子式 |
C28H28B2O2P2 |
|---|---|
分子量 |
480.1 g/mol |
InChI |
InChI=1S/C28H28O2P2.2B/c1-29-25-17-9-11-19-27(25)31(23-13-5-3-6-14-23)21-22-32(24-15-7-4-8-16-24)28-20-12-10-18-26(28)30-2;;/h3-20H,21-22H2,1-2H3;;/t31-,32-;;/m0../s1 |
InChI 键 |
GXGJQIXYXZHNFL-PZCBAQPOSA-N |
手性 SMILES |
[B].[B].COC1=CC=CC=C1[P@@](CC[P@@](C2=CC=CC=C2)C3=CC=CC=C3OC)C4=CC=CC=C4 |
规范 SMILES |
[B].[B].COC1=CC=CC=C1P(CCP(C2=CC=CC=C2)C3=CC=CC=C3OC)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[[[3-(5-Bromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-5-chloro-benzoic acid](/img/structure/B13814597.png)
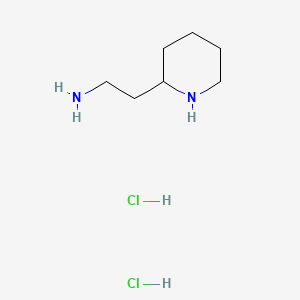

![1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one](/img/structure/B13814630.png)
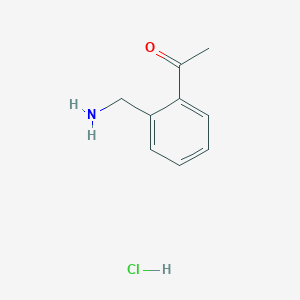
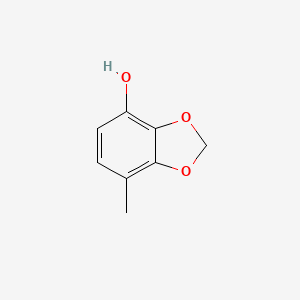
![[4-(Acetyloxymethyl)phenyl]methyl-trimethylazanium](/img/structure/B13814642.png)
